molecular formula C7H9NO4 B2778528 2-(2,6-Dioxopiperidin-1-yl)acetic acid CAS No. 147104-12-9

2-(2,6-Dioxopiperidin-1-yl)acetic acid

Cat. No. B2778528
CAS RN: 147104-12-9
M. Wt: 171.152
InChI Key: NQSJKTIGAIAJHV-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-1-yl)acetic acid is an organic compound with the chemical formula C7H9NO4 . It appears as a powder and is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . It has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is represented by the InChI key: NQSJKTIGAIAJHV-UHFFFAOYSA-N . The SMILES representation of the molecule is: C1CC(=O)N(C(=O)C1)CC(=O)O .


Chemical Reactions Analysis

The compound has been involved in reactions of substitution, click reaction, and addition reaction to form novel pomalidomide linked with diphenylcarbamide derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.15 . It appears as a powder and is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Pomalidomide Derivatives

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized . These compounds were found to be capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Development of Small-Molecule Inhibitors

The compound is used in the development of small-molecule inhibitors, which are a focus of current scientific research . These inhibitors can degrade the target protein through the protein degradation pathway in vivo .

Targeted Protein Degradation Technology (PROTAC)

The compound plays a significant role in the development of protease degradation drugs . PROTAC technology recognizes E3 ubiquitin ligase and target protein, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Treatment for Cancer

Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer . IDO1 inhibitors, which can be developed using 2-(2,6-dioxopiperidin-1-yl)acetic acid, have received much attention as a possible treatment for cancer .

Immune Response Enhancement

Pomalidomide, which can be synthesized using 2-(2,6-dioxopiperidin-1-yl)acetic acid, could enhance the immune response mediated by T cells and NK cells . It is popular in various malignant tumor and immune disease treatments .

Antiviral Activity

Indole derivatives, which can be synthesized using 2-(2,6-dioxopiperidin-1-yl)acetic acid, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antitubercular Activity

Indole derivatives have also been investigated for their in vitro antitubercular activity . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .

Antioxidant Activity

Indole derivatives, which can be synthesized using 2-(2,6-dioxopiperidin-1-yl)acetic acid, have been reported to possess antioxidant activity . This makes them of interest for the development of new therapeutic possibilities .

Safety and Hazards

Specific safety data for this compound is currently unavailable online .

Future Directions

The compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments , indicating potential future directions in medicinal chemistry.

properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSJKTIGAIAJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dioxopiperidin-1-yl)acetic acid

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